Cochinmicin IV
Description
Cochinmicin IV is a cyclodepsipeptide natural product belonging to the cochinmicin family, which includes structurally related compounds such as cochinmicin I, II, III, and VI. Cochinmicins are primarily biosynthesized by Microbispora spp. via non-ribosomal peptide synthetases (NRPS) and are characterized by the presence of dihydroxyphenylglycine (Dpg) residues, which are critical for their bioactivity . These compounds exhibit diverse pharmacological properties, including endothelin receptor antagonism and quorum-sensing inhibition (QSI), making them candidates for treating cardiovascular diseases and bacterial infections .
Propriétés
Numéro CAS |
146874-41-1 |
|---|---|
Formule moléculaire |
C46H46ClN7O13 |
Poids moléculaire |
940.3 g/mol |
Nom IUPAC |
N-[1-[[12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9-(hydroxymethyl)-16-methyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C46H46ClN7O13/c1-23-37(52-42(62)34(15-25-10-6-3-7-11-25)49-40(60)32-12-13-36(47)48-32)44(64)50-33(14-24-8-4-2-5-9-24)41(61)51-35(22-55)43(63)53-38(26-16-28(56)20-29(57)17-26)45(65)54-39(46(66)67-23)27-18-30(58)21-31(59)19-27/h2-13,16-21,23,33-35,37-39,48,55-59H,14-15,22H2,1H3,(H,49,60)(H,50,64)(H,51,61)(H,52,62)(H,53,63)(H,54,65) |
Clé InChI |
IGUQVVLOCYHROT-UHFFFAOYSA-N |
SMILES |
CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC(=CC(=C2)O)O)C3=CC(=CC(=C3)O)O)CO)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6=CC=C(N6)Cl |
SMILES canonique |
CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC(=CC(=C2)O)O)C3=CC(=CC(=C3)O)O)CO)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6=CC=C(N6)Cl |
Synonymes |
cochinmicin IV |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The cochinmicin family shares structural and functional similarities with other cyclodepsipeptides and glycopeptide antibiotics. Below is a detailed comparison:
Structural Features
| Compound | Core Structure | Key Residues | Biosynthetic Pathway |
|---|---|---|---|
| Cochinmicin I | Cyclodepsipeptide | D-Dpg ×2, L-Leu, D-Ala, D-Ser | NRPS (5-module assembly) |
| Cochinmicin II | Cyclodepsipeptide | L-Dpg, D-Dpg, L-Leu, D-Ala, D-Ser | NRPS |
| Cochinmicin III | Cyclodepsipeptide | D-Dpg ×2, L-Leu, D-Ala, D-Ser | NRPS |
| Cochinmicin IV* | Cyclodepsipeptide (inferred) | Likely Dpg-rich with β-hydroxy acids | NRPS (hypothesized) |
| Arylomycin A/B | Linear lipopeptide | Chlorinated phenylglycine, fatty acid | Hybrid NRPS-PKS |
| Xanthostatin | Cycloheptapeptide | L-Dpg, L-Val, D-Ala | NRPS |
| Vancomycin | Glycopeptide | Cross-linked Dpg, heptapeptide core | NRPS with oxidative crosslinking |
Note: Cochinmicin IV’s structure is hypothesized based on its family’s conserved features .
Therapeutic Potential
- Cochinmicins: Primarily explored for cardiovascular applications (e.g., hypertension, renal failure) due to endothelin antagonism .
- Arylomycins : Broad-spectrum antibiotics targeting multidrug-resistant pathogens .
Key Research Findings and Challenges
Racemization Challenge : Dpg residues in cochinmicins are prone to racemization during synthesis, complicating total synthesis efforts. Cochinmicin I’s total synthesis required chiral auxiliaries to preserve stereochemistry .
Structural-Activity Relationship (SAR) : The number and configuration of Dpg residues determine receptor affinity. Cochinmicin II (mixed L/D-Dpg) shows reduced ET-A receptor binding compared to cochinmicin I (D-Dpg ×2) .
Diversification Potential: Non-natural analogs like cochinmicin VI (modified β-hydroxy acid) exhibit novel bioactivity, highlighting opportunities for engineering .
Q & A
Q. What are the primary methodologies for isolating and purifying Cochinmicin IV from natural sources, and how do extraction solvents influence yield?
- Methodological Answer: Isolation typically involves solvent extraction (e.g., methanol, ethyl acetate) followed by chromatographic techniques such as HPLC or column chromatography. Yield optimization requires solvent polarity matching with the compound’s solubility profile. For example, polar solvents like methanol may extract higher quantities but require subsequent purification to remove co-eluting impurities. Validate purity using NMR (¹H/¹³C) and mass spectrometry .
Q. How can researchers confirm the structural identity of Cochinmicin IV when discrepancies arise between theoretical and experimental spectral data?
- Methodological Answer: Cross-validate spectral data (e.g., NMR, IR, HRMS) with computational tools like density functional theory (DFT) for NMR chemical shift predictions. Address contradictions by re-examining sample preparation (e.g., solvent effects, pH) or exploring stereochemical variations. Collaborative verification with independent labs is recommended .
Q. What in vitro assays are most suitable for preliminary assessment of Cochinmicin IV’s bioactivity, and how should controls be designed?
- Methodological Answer: Use cell-based assays (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin) and solvent-only negative controls. Ensure replicates (n ≥ 3) to account for plate-to-plate variability. Include dose-response curves to calculate IC₅₀ values, and validate specificity via kinase inhibition profiling .
Advanced Research Questions
Q. How should researchers design experiments to resolve conflicting reports about Cochinmicin IV’s mechanism of action across different cell lines?
- Methodological Answer: Employ multi-omics approaches (transcriptomics, proteomics) to identify cell-line-specific pathways. Use CRISPR-Cas9 knockouts to validate target genes. Statistical analysis (ANOVA with post-hoc tests) should account for variability in cell culture conditions (e.g., hypoxia, serum concentration) .
Q. What strategies mitigate off-target effects in in vivo models when studying Cochinmicin IV’s therapeutic potential?
- Methodological Answer: Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing schedules. Incorporate tissue-specific biodistribution studies (e.g., radiolabeled Cochinmicin IV) and toxicity screens (ALT/AST for liver function). Employ isogenic animal models to control for genetic variability .
Q. How can researchers address reproducibility challenges in synthesizing Cochinmicin IV analogs with modified side chains?
- Methodological Answer: Document reaction conditions exhaustively (temperature, catalyst loading, solvent ratios) and share raw data via repositories like Zenodo. Use machine learning (e.g., Bayesian optimization) to predict optimal synthetic routes. Validate reproducibility through round-robin testing across labs .
Data Analysis and Interpretation
Q. What statistical frameworks are appropriate for analyzing dose-dependent synergistic effects of Cochinmicin IV in combination therapies?
Q. How should researchers handle contradictory results between in vitro and in vivo efficacy studies of Cochinmicin IV?
- Methodological Answer: Investigate bioavailability differences using LC-MS/MS to measure plasma concentrations. Conduct ex vivo histopathology to assess tissue penetration. Meta-analysis of preclinical datasets (e.g., using RevMan) can identify confounding variables like animal strain or administration route .
Ethical and Reporting Standards
Q. What criteria define rigorous preclinical evidence for advancing Cochinmicin IV to clinical trials?
- Methodological Answer: Follow ARRIVE 2.0 guidelines for animal studies, including power analysis and randomization. Publish negative results to avoid publication bias. Include pharmacokinetic data (Cmax, AUC) and toxicity thresholds in supplementary materials .
Q. How can researchers ensure compliance with FAIR principles when sharing Cochinmicin IV datasets?
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